[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate

Catalog No.
S3523960
CAS No.
137846-38-9
M.F
C29H26F6O6P2PdS2
M. Wt
817 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3-Bis(diphenylphosphino)propane]palladium(II) t...

CAS Number

137846-38-9

Product Name

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate

Molecular Formula

C29H26F6O6P2PdS2

Molecular Weight

817 g/mol

InChI

InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2

InChI Key

MIGUMLGJSGTNOK-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Catalysis

Pd(dppf)(OTf)2 is a well-known catalyst for a range of organic reactions. Due to the presence of palladium and the dppf ligand, it can activate carbon-carbon and carbon-heteroatom bonds, facilitating their transformation into new chemical structures. Some specific examples include:

  • Cross-coupling reactions

    These reactions involve the formation of new carbon-carbon bonds between two different molecules. Pd(dppf)(OTf)2 can effectively catalyze various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings [, ].

  • Hydrocarbonylation

    This process involves introducing a formyl group (CHO) to an unsaturated organic molecule. Pd(dppf)(OTf)2 can act as a catalyst for this reaction, enabling the synthesis of valuable aldehydes and ketones [].

  • Hydrogenation

    Pd(dppf)(OTf)2 can also catalyze the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is useful for converting alkenes (double bonds) to alkanes (single bonds) [].

These are just a few examples, and Pd(dppf)(OTf)2 is continually being explored for its potential in new catalytic applications.

Research on Catalyst Design and Improvement

Pd(dppf)(OTf)2 serves as a model compound for research aimed at developing new and improved catalysts. By studying its structure, function, and limitations, scientists can design more efficient and selective catalysts for various organic transformations. This research effort includes:

  • Understanding reaction mechanisms

    Detailed studies of Pd(dppf)(OTf)2-catalyzed reactions help elucidate the reaction mechanisms at the molecular level. This knowledge is crucial for designing new catalysts with desired properties [].

  • Ligand modification

    The dppf ligand in Pd(dppf)(OTf)2 can be modified to tune the catalyst's activity and selectivity. By altering the ligand structure, researchers can create catalysts optimized for specific reactions [].

  • New catalyst development

    Inspired by Pd(dppf)(OTf)2, scientists can develop entirely new classes of catalysts with improved efficiency, selectivity, or compatibility with various reaction conditions.

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate, also known as palladium(II) triflate complexed with 1,3-bis(diphenylphosphino)propane, is a coordination compound with the molecular formula C29H28F6O6P2PdS2C_{29}H_{28}F_6O_6P_2PdS_2 and a molecular weight of approximately 819.01 g/mol. This compound is characterized by its unique ligand structure, which consists of a central propane chain bonded to two diphenylphosphine groups. The palladium center is coordinated with triflate anions, which enhance its catalytic properties in various organic reactions .

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate primarily acts as a catalyst in cross-coupling reactions, such as:

  • Suzuki-Miyaura Reaction: Facilitates the coupling of boronic acids with aryl halides.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Buchwald-Hartwig Reaction: Catalyzes the formation of carbon-nitrogen bonds from aryl halides and amines.

The catalytic mechanism typically involves oxidative addition, followed by transmetalation and reductive elimination steps, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds .

The synthesis of [1,3-bis(diphenylphosphino)propane]palladium(II) triflate typically involves the following steps:

  • Preparation of the Ligand: 1,3-bis(diphenylphosphino)propane is synthesized through the reaction of diphenylphosphine with a suitable alkylene dihalide.
  • Formation of the Palladium Complex: The ligand is then reacted with palladium(II) triflate in an appropriate solvent (often under inert conditions to prevent oxidation). The general reaction can be represented as:
    Pd OTf 2+C27H26P2C29H28F6O6P2PdS2\text{Pd OTf }_2+\text{C}_{27}\text{H}_{26}\text{P}_2\rightarrow \text{C}_{29}\text{H}_{28}\text{F}_6\text{O}_6\text{P}_2\text{PdS}_2

This method allows for the efficient formation of the palladium complex while ensuring high yields and purity .

The primary application of [1,3-bis(diphenylphosphino)propane]palladium(II) triflate lies in its role as a catalyst in organic synthesis. Its effectiveness in facilitating cross-coupling reactions makes it valuable in:

  • Pharmaceutical chemistry for drug synthesis.
  • Material science for developing new polymers.
  • Organic electronics for creating conductive materials.

Additionally, it has been used in synthesizing complex organic molecules that are otherwise challenging to produce .

Interaction studies have shown that [1,3-bis(diphenylphosphino)propane]palladium(II) triflate exhibits favorable interactions with various substrates during catalytic processes. The electronic properties imparted by the diphenylphosphine ligands enhance the reactivity of palladium. Research indicates that adjustments in reaction conditions (such as temperature and solvent choice) can significantly influence its catalytic efficiency and selectivity .

Several compounds share structural similarities with [1,3-bis(diphenylphosphino)propane]palladium(II) triflate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Bis(triphenylphosphine)palladium(II) dichlorideC30H30Cl2P2PdC_{30}H_{30}Cl_2P_2PdKnown for high stability and broad application range
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II)C34H30P2PdC_{34}H_{30}P_2PdFeatures ferrocene moiety providing unique electronic properties
[1,3-Bis(diphenylphosphino)propane]palladium(II)dichlorideC27H26Cl2P2PdC_{27}H_{26}Cl_2P_2PdSimilar ligand structure but different anion affecting reactivity

Uniqueness: The unique ligand structure of [1,3-bis(diphenylphosphino)propane]palladium(II) triflate provides a specific bite angle and electronic environment that enhances its effectiveness as a catalyst compared to other palladium complexes. This specificity allows it to excel in certain cross-coupling reactions where other complexes may not perform as efficiently .

The oxidative addition of organic electrophiles to [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate represents a critical mechanistic step in palladium-catalyzed cross-coupling reactions. This fundamental process involves the formal insertion of the Pd(0) center into a carbon-heteroatom bond, resulting in the formation of a Pd(II) complex with concomitant increase in the oxidation state of the metal center [1].

Mechanistic Pathways and Coordination Modes

Studies of oxidative addition to palladium complexes containing 1,3-bis(diphenylphosphino)propane ligands have revealed multiple mechanistic pathways dependent on the coordination environment and substrate nature. The reaction proceeds through distinct transition states that differ fundamentally in their geometric and electronic characteristics [2]. For aryl halides and triflates, the mechanism involves initial substrate binding followed by concerted bond cleavage and metal-carbon bond formation [1].

Kinetic investigations have demonstrated that the oxidative addition reaction exhibits first-order dependence on aryl electrophile concentration at low substrate concentrations, transitioning to zero-order behavior at high concentrations [1]. This kinetic profile indicates that the reaction rate becomes limited by ligand dissociation when substrate concentrations are elevated. The mechanistic pathway involves initial dissociation of a phosphine ligand from the bis-ligated palladium complex, generating a coordinatively unsaturated species that undergoes facile oxidative addition [2].

Electronic and Steric Effects

The electronic nature of the 1,3-bis(diphenylphosphino)propane ligand significantly influences the oxidative addition process. The bidentate coordination of this ligand creates a six-membered chelate ring with a natural bite angle of 91 degrees, which closely approximates the ideal geometry for square-planar complexes [3]. This optimal bite angle minimizes geometric strain and facilitates the formation of stable oxidative addition products.

Computational studies have revealed that electron-rich phosphine ligands, such as those containing alkyl substituents, generally exhibit lower activation barriers for oxidative addition compared to electron-deficient alternatives [4]. The diphenylphosphino groups in the target compound provide moderate electron density, balancing reactivity with stability of the resulting complexes.

Substrate Selectivity and Reactivity Patterns

The reactivity of different electrophiles toward oxidative addition follows established trends based on bond dissociation energies and electronic properties. Aryl triflates, particularly relevant to the compound under study, demonstrate enhanced reactivity compared to aryl halides due to the excellent leaving group ability of the triflate anion [1]. This enhanced reactivity stems from the weakening of the carbon-oxygen bond in the presence of the strongly electron-withdrawing trifluoromethanesulfonyl group.

Experimental observations indicate that the oxidative addition of phenyl triflate to bis-ligated palladium complexes proceeds through a different mechanism compared to aryl halides. The lability of the palladium-triflate bond promotes subsequent reaction steps, particularly in the context of cross-coupling catalysis [5]. This mechanistic distinction has important implications for catalyst design and reaction optimization.

Kinetic Isotope Effects and Mechanistic Probes

Kinetic isotope effect studies have provided valuable insights into the transition state structure for oxidative addition processes. Carbon-13 isotope effects at the electrophilic carbon center indicate that the transition state involves significant bond breaking and formation, consistent with a concerted mechanism [6]. The magnitude of these isotope effects varies with the nature of the electrophile and the coordination environment of the palladium center.

Transmetallation Mechanisms in Cross-Coupling

The transmetallation step in palladium-catalyzed cross-coupling reactions involving [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate represents a mechanistically complex process that involves the transfer of an organic group from an organometallic reagent to the palladium center. This transformation is fundamental to the success of cross-coupling reactions and exhibits remarkable diversity in its mechanistic pathways depending on the nature of the organometallic partner [9].

Mechanistic Pathways and Intermediates

Recent mechanistic investigations have revealed that transmetallation can proceed through two distinct pathways: a thermal pathway involving neutral intermediates and an activated pathway involving anionic hypervalent species [10]. The thermal pathway operates through an eight-coordinate silicon intermediate (8-Si-4) in the case of organosilicon reagents, while the activated pathway involves ten-coordinate siliconate intermediates (10-Si-5) [11].

For [1,3-Bis(diphenylphosphino)propane]palladium(II) complexes, the bidentate coordination of the phosphine ligand creates a unique electronic environment that influences the transmetallation mechanism. The relatively rigid chelate ring formed by the propyl linker restricts conformational flexibility, potentially affecting the approach of the organometallic reagent to the palladium center [12].

Computational studies have identified the formation of discrete palladium-oxygen-metal linkages as key intermediates in the transmetallation process. These intermediates contain the organometallic reagent, the electrophile from the oxidative addition step, and the phosphine ligands in a well-defined geometric arrangement [11]. The stability and reactivity of these intermediates are critically dependent on the electronic properties of the phosphine ligands and the steric environment around the palladium center.

Ligand Effects and Coordination Dynamics

The role of the 1,3-bis(diphenylphosphino)propane ligand in transmetallation processes extends beyond simple coordination. The bidentate nature of this ligand creates a situation where ligand dissociation may be required for the transmetallation to proceed efficiently [11]. Kinetic studies have demonstrated that the presence of excess phosphine ligand can completely suppress transmetallation, indicating that ligand dissociation is a prerequisite for the reaction.

The inhibitory effect of excess ligand follows the trend: dppbz >> dppf > dppp ~ dppe > PPh3, where dppp represents the 1,3-bis(diphenylphosphino)propane ligand under study [11]. This trend correlates with the chelating ability and electronic properties of the different phosphine ligands, suggesting that strongly coordinating bidentate ligands can prevent the formation of coordinatively unsaturated species necessary for transmetallation.

Experimental evidence supports the involvement of ligandless or monoligated palladium species in the transmetallation step. The use of copper thiophene carboxylate as a phosphine scavenger dramatically accelerates transmetallation rates, demonstrating that ligand dissociation is rate-limiting under certain conditions [11]. This finding has important implications for catalyst design and optimization of reaction conditions.

Counterion Effects and Activation Mechanisms

The nature of the counterion in organometallic reagents significantly influences the transmetallation mechanism. Potassium and cesium salts of organometallic reagents exhibit different kinetic behaviors, with cesium salts often showing enhanced reactivity due to their greater nucleophilicity [11]. The more nucleophilic cesium salts can access activated transmetallation pathways that are not available to potassium analogues.

Kinetic studies have revealed that transmetallation rates can exhibit fractional-order dependence on the organometallic reagent concentration, indicating the operation of multiple competing mechanisms [11]. At low reagent concentrations, thermal transmetallation through neutral intermediates predominates, while at higher concentrations, activated pathways involving anionic intermediates become significant.

The transition between these mechanistic regimes is characterized by changes in the rate equation, with complete saturation kinetics observed when the activated pathway becomes dominant. This mechanistic complexity highlights the importance of careful optimization of reaction conditions to achieve maximum efficiency in cross-coupling reactions.

Stereochemical Considerations

The stereochemical course of transmetallation has been investigated through computational and experimental studies. The process generally preserves the configuration around the palladium center, with transmetallation occurring to give trans-diorganopalladium intermediates [12]. However, rapid isomerization to the cis-configuration is required for subsequent reductive elimination to occur.

The stereochemical outcome of transmetallation is influenced by the specific mechanism operating under the reaction conditions. Thermal transmetallation through neutral intermediates may follow different stereochemical pathways compared to activated transmetallation through anionic intermediates [13]. These mechanistic differences can have profound effects on the stereoselectivity of the overall cross-coupling reaction.

Post-transition-state dynamic effects have been observed in certain transmetallation reactions, where a single transition state can lead to multiple product configurations through bifurcation after the transition state [13]. These effects are particularly pronounced in reactions involving trifluoromethyl groups and can result in complex product distributions that are highly dependent on the reaction medium.

Solvent Effects and Medium Dependence

The influence of solvent on transmetallation mechanisms has emerged as a critical factor in determining reaction efficiency and selectivity. Polar coordinating solvents can stabilize ionic intermediates involved in activated transmetallation pathways, while non-polar solvents favor neutral thermal pathways [13]. The choice of solvent can therefore be used to control the dominant mechanistic pathway and optimize reaction outcomes.

Computational studies using molecular dynamics simulations have revealed that different solvents can promote entirely different transmetallation mechanisms. In benzene, difluorocarbene intermediates are generated and subsequently recombine with palladium through multiple pathways, while in acetonitrile, ion-pair mechanisms predominate [13]. These solvent-dependent mechanistic changes highlight the importance of medium effects in catalytic processes.

The coordination of solvent molecules to the palladium center can compete with substrate binding and affect the transmetallation rate. Strongly coordinating solvents may inhibit transmetallation by preventing the formation of coordinatively unsaturated intermediates, while weakly coordinating solvents facilitate the process by allowing substrate access to the metal center.

Thermodynamic and Kinetic Factors

Activation parameters for transmetallation processes involving [1,3-Bis(diphenylphosphino)propane]palladium(II) complexes provide insight into the energetic requirements and transition state characteristics. The thermal transmetallation pathway typically exhibits moderate activation barriers, while activated pathways involving anionic intermediates often proceed with lower activation energies [10].

The relative energies of different transmetallation pathways are highly dependent on the specific reaction conditions and the nature of the organometallic reagent. Computational studies have identified transition states for both thermal and activated pathways, with the activated pathway favored by approximately 1.8 kcal/mol in certain cases [10]. This small energy difference explains why both pathways can be operative under appropriate conditions.

The thermodynamic driving force for transmetallation is influenced by the relative bond strengths of the metal-carbon bonds involved in the process. The formation of stronger palladium-carbon bonds at the expense of weaker organometallic bonds provides the driving force for the reaction, while the specific pathway followed depends on the kinetic barriers associated with each mechanism.

Reductive Elimination Dynamics

The reductive elimination step in palladium-catalyzed cross-coupling reactions represents the final bond-forming event that generates the desired organic product while regenerating the active Pd(0) catalyst. For [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate systems, this process exhibits unique mechanistic features that distinguish it from other palladium-catalyzed transformations [14].

Mechanistic Pathways and Transition States

Reductive elimination from palladium(II) complexes can proceed through multiple mechanistic pathways, including dissociative, associative, and direct mechanisms [15]. The specific pathway operative for [1,3-Bis(diphenylphosphino)propane]palladium(II) complexes depends on the electronic properties of the ligands, the nature of the reductively eliminating groups, and the overall coordination environment [16].

Kinetic studies have revealed that reductive elimination from bidentate phosphine complexes often involves ligand dissociation as a prerequisite step. The chelating nature of 1,3-bis(diphenylphosphino)propane creates a situation where one phosphorus atom must dissociate to generate a coordinatively unsaturated intermediate capable of undergoing reductive elimination [15]. This dissociative mechanism is supported by the observation that excess phosphine ligand retards the reductive elimination process.

The transition state for reductive elimination has been characterized through computational studies, revealing that the process occurs through a concerted mechanism involving simultaneous formation of the carbon-carbon bond and cleavage of the two palladium-carbon bonds [17]. The geometry of the transition state is influenced by the bite angle of the bidentate phosphine ligand, with the optimal 91-degree bite angle of 1,3-bis(diphenylphosphino)propane facilitating efficient reductive elimination.

Electronic Effects and Ligand Influence

The electronic properties of the 1,3-bis(diphenylphosphino)propane ligand significantly influence the rate and selectivity of reductive elimination. Electron-rich phosphine ligands generally accelerate reductive elimination by increasing the electron density at the palladium center, thereby facilitating the bond-forming process [16]. The diphenylphosphino groups in the target compound provide moderate electron donation, balancing reactivity with stability.

Hammett studies have demonstrated that the electronic nature of the aryl groups undergoing reductive elimination can dramatically affect the reaction rate. Electron-rich aryl groups typically undergo faster reductive elimination, while electron-deficient groups exhibit slower rates [16]. This electronic effect is particularly pronounced for carbon-nitrogen bond-forming reactions, where nucleophilic aryl groups show enhanced reactivity.

The influence of ligand structure on reductive elimination rates has been systematically investigated through the synthesis of ligand analogues with varying electronic properties. The presence of electron-donating substituents on the phosphine aryl groups accelerates reductive elimination, while electron-withdrawing groups have the opposite effect [16]. These structure-activity relationships provide valuable guidance for catalyst design and optimization.

Stereochemical Aspects and Selectivity

The stereochemical course of reductive elimination from [1,3-Bis(diphenylphosphino)propane]palladium(II) complexes has been investigated through the use of chiral substrates and ligands. The process generally occurs with retention of configuration at both carbon centers, consistent with a concerted mechanism involving simultaneous bond formation [18]. However, the specific stereochemical outcome can be influenced by the conformational flexibility of the palladium complex and the steric environment around the metal center.

The regioselectivity of reductive elimination is particularly important in reactions involving unsymmetrical substrates. For aryl-alkyl reductive elimination, the reaction typically proceeds to give the desired cross-coupled product without significant isomerization or competing side reactions [18]. This selectivity is attributed to the electronic preferences of the palladium center and the steric constraints imposed by the bidentate phosphine ligand.

Dynamic effects following the reductive elimination transition state have been observed in certain systems, where a single transition state can lead to multiple product configurations through post-transition-state bifurcation [13]. These effects are particularly relevant for reactions involving trifluoromethyl groups and can result in complex product distributions that are highly dependent on the reaction conditions.

Temperature and Solvent Effects

The influence of temperature on reductive elimination rates has been characterized through Arrhenius and Eyring analyses. Typical activation enthalpies for reductive elimination from [1,3-Bis(diphenylphosphino)propane]palladium(II) complexes range from 15-30 kcal/mol, depending on the specific substrates and reaction conditions [16]. The entropy of activation is generally small and positive, consistent with the dissociative nature of the process.

Solvent effects on reductive elimination are generally less pronounced than for oxidative addition or transmetallation steps. However, coordinating solvents can influence the process by competing with substrate binding or by stabilizing ionic intermediates [18]. The choice of solvent can therefore be used to fine-tune the reaction rate and selectivity, particularly in cases where multiple competing pathways are operative.

The coordination of solvent molecules to the palladium center can alter the electronic environment and affect the reductive elimination rate. Strongly coordinating solvents may inhibit the process by preventing the formation of coordinatively unsaturated intermediates, while weakly coordinating solvents facilitate efficient reductive elimination [7].

Catalyst Deactivation and Regeneration

The regeneration of the active Pd(0) catalyst following reductive elimination is a critical aspect of the overall catalytic cycle. For [1,3-Bis(diphenylphosphino)propane]palladium systems, the product of reductive elimination is typically a Pd(0) complex coordinated by the bidentate phosphine ligand [19]. This complex must be capable of undergoing subsequent oxidative addition to continue the catalytic cycle.

The stability of the Pd(0) product is influenced by the electronic properties of the phosphine ligand and the reaction conditions. Electron-rich phosphines tend to stabilize Pd(0) complexes, preventing decomposition to palladium metal [20]. However, excessive stabilization can also inhibit the next oxidative addition step, requiring careful optimization of the ligand electronic properties.

Catalyst deactivation can occur through various pathways, including phosphine oxidation, palladium aggregation, and formation of inactive palladium complexes [21]. The bidentate nature of 1,3-bis(diphenylphosphino)propane provides some protection against these deactivation pathways by maintaining coordination to the palladium center even under harsh reaction conditions.

Computational Insights and Mechanistic Models

Density functional theory calculations have provided detailed insights into the reductive elimination process from [1,3-Bis(diphenylphosphino)propane]palladium(II) complexes. These studies have identified the key geometric and electronic factors that influence the reaction rate and selectivity [17]. The calculations reveal that the transition state involves significant rehybridization of the carbon centers and substantial charge transfer between the palladium and the reductively eliminating groups.

The computational studies have also revealed the importance of dispersion effects in stabilizing crowded transition states. Modern density functional theory methods that include dispersion corrections provide significantly more accurate predictions of reductive elimination barriers compared to earlier methods that neglected these effects [8]. This improvement in computational accuracy has enabled more reliable predictions of catalyst performance and reaction outcomes.

Dates

Last modified: 04-14-2024

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